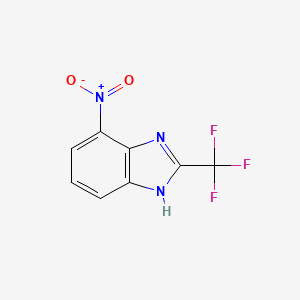

Benzimidazole, 4-nitro-2-(trifluoromethyl)-

Übersicht

Beschreibung

Benzimidazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields of chemistry and medicine. The specific compound "4-nitro-2-(trifluoromethyl)-benzimidazole" and its derivatives have been the subject of several studies, which have explored their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with various reagents. For instance, unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group have been prepared from 2-bromo-5-nitrobenzotrifluoride and 4-nitro-1,2-phenylenediamine, leading to the formation of soluble polyimides with high thermal stability and desirable physical properties . Another approach includes the condensation of aromatic aldehydes with 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine using sodium metabisulfite as an oxidative reagent, followed by substitution reactions to yield a variety of N-substituted benzimidazole derivatives with antimicrobial and anticancer properties . Additionally, methods such as the reaction of (2-arylamino)iminophosphoranes with trifluoroacetyl esters or trifluoroacetic anhydride have been developed to synthesize 2-(trifluoromethyl)benzimidazoles without the need for separate reduction steps .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed through techniques such as X-ray crystallography. For example, the structure of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole has been elucidated, revealing insights into its reactivity . The crystal structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride salt has also been determined, showing a highly delocalized molecule with specific tautomeric forms and hydrogen bonding patterns .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as reported for 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . The reactivity of these compounds is influenced by their molecular structure, as seen in the formation of inclusion compounds and the assembly of molecules in the solid state through hydrogen bonding and π-π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The introduction of trifluoromethyl groups and other substituents can significantly affect properties such as solubility, thermal stability, and refractive indexes. For instance, polyimides derived from benzimidazole with trifluoromethyl pendent groups exhibit high glass transition temperatures, thermal stability, and low coefficients of thermal expansion due to their rigid-rod-like structure . The presence of fluorine atoms can also enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides, as demonstrated by their increased acidity by more than five orders of magnitude .

Wissenschaftliche Forschungsanwendungen

Polymer Development

Benzimidazole derivatives are utilized in the development of new polymers with notable properties. A study by Choi et al. (2008) synthesized new polyimides using an unsymmetrical diamine monomer containing a benzimidazole ring and a trifluoromethyl group. These polyimides demonstrated high solubility in polar solvents, high thermal stability, and unique optical properties due to the presence of the trifluoromethyl pendent groups, making them valuable for various industrial applications (Choi et al., 2008).

Synthesis of Bioactive Compounds

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and evaluated their anti-tubercular and antimicrobial activities, revealing promising results against various microbial strains (Maste et al., 2011). Moreover, Pham et al. (2022) designed and synthesized benzimidazole derivatives with notable antibacterial and anticancer properties, underscoring the potential of these compounds in drug discovery and development (Pham et al., 2022).

Applications in Antimicrobial Research

The synthesis of benzimidazole libraries has contributed to the discovery of compounds with significant antimicrobial properties. For instance, Hosamani et al. (2009) synthesized 5-nitro-2-aryl substituted-1H-benzimidazole libraries showing effective in vitro antimicrobial activity against a variety of microbial strains (Hosamani et al., 2009). Similarly, Soni et al. (2012) synthesized benzimidazole derivatives that exhibited notable anti-bacterial and anti-fungal activities (Soni et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound “Benzimidazole, 4-nitro-2-(trifluoromethyl)-” is the proton exchange membrane fuel cells (HT-PEMFCs) . This compound is used in the synthesis of polybenzimidazoles (PBIs), which are widely used in HT-PEMFCs due to their excellent thermal properties and high proton conductivity .

Mode of Action

The compound interacts with its targets through a series of synthetic steps. A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), is synthesized starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). Polybenzimidazole CF3-PBI-OO is then prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent .

Biochemical Pathways

The compound affects the proton exchange pathway in HT-PEMFCs. The synthesized polybenzimidazole CF3-PBI-OO exhibits a high inherent viscosity and high proton conductivity . This enhances the performance of HT-PEMFCs, making them a potential alternative energy source .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties that affect its function in HT-PEMFCs. To achieve a relatively high molecular weight, the temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . The compound also requires less time to achieve a saturated phosphoric acid (PA) uptake when immersed in a 75% phosphoric acid solution at room temperature .

Result of Action

The result of the compound’s action is the enhanced performance of HT-PEMFCs. The CF3-PBI-OO membrane, with a PA uptake of 213%, demonstrated the optimal combination of properties. It exhibited a high proton conductivity of 115 mS/cm at 160 ℃ and demonstrated a peak power density of 691 mW/cm² at 160 ℃ .

Action Environment

The action of the compound is influenced by environmental factors such as temperature and concentration. The temperature and concentration of the polymer solution should be well controlled during the synthesis of CF3-PBI-OO . Additionally, the compound’s performance in HT-PEMFCs is influenced by the concentration of phosphoric acid in the solution .

Eigenschaften

IUPAC Name |

4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHVZQKTSKYLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163532 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14689-51-1 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)